3-hydroxy-N-(3-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Description
3-hydroxy-N-(3-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a naphthalene core with hydroxyl, sulfamoylphenyl, and carboxamide functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(3-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthalene Core: The initial step involves the construction of the tetrahydronaphthalene core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to reduce the double bonds.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective hydroxylation of the naphthalene ring using reagents such as osmium tetroxide or potassium permanganate.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group is typically introduced through a nucleophilic aromatic substitution reaction. This involves reacting a suitable phenylsulfonamide with the hydroxylated naphthalene derivative under
Properties
IUPAC Name |
3-hydroxy-N-(3-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c18-24(22,23)14-7-3-6-13(10-14)19-17(21)15-8-11-4-1-2-5-12(11)9-16(15)20/h3,6-10,20H,1-2,4-5H2,(H,19,21)(H2,18,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIHQVFGBZTUAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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